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Introduction

The intermetallic Ndz2Niz system, a member of the broader R2T~ (R = rare earth, T = transition
metal) family, is of significant interest for various technological applications, including hydrogen
storage and permanent magnets. A thorough understanding of its crystallographic properties is
fundamental to elucidating its structure-property relationships and enabling the rational design
of new materials. This guide provides a comprehensive overview of the crystallographic data
for the NdzNi7 system, detailing its known polytypes, structural characteristics, and the
experimental methodologies employed for their determination.

Crystal Structure of NdzNi~

The crystal structure of NdzNi~ is characterized by the stacking of two fundamental building
blocks: a Laves phase [NdzNis] unit and a [NdNis] unit. The arrangement of these layers along
the c-axis gives rise to different polytypes, with the most common being the hexagonal 2H and
the rhombohedral 3R structures. The 2H polytype is generally observed for R2T7 compounds
with larger rare-earth elements, while the 3R polytype is more common for those with smaller
rare-earth elements. For neodymium, which is intermediate in size, both polytypes or a mixture
thereof can be observed.

2H Polytype (CezNi7-type)
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The 2H polytype of NdzNiz possesses a hexagonal crystal structure.
e Space Group: P6s/mmc (No. 194)

 Structural Description: This structure consists of an alternating stacking of [NdzNis] and
[NdNis] layers along the c-axis in an ABAB... sequence.

3R Polytype (Gd2Co7-type)
The 3R polytype of NdzNi- exhibits a rhrombohedral crystal structure, which can also be
described using a hexagonal setting for easier comparison.

e Space Group: R-3m (No. 166)

 Structural Description: This polytype features a three-layer stacking sequence of the
fundamental blocks in an ABCABC... arrangement.

Quantitative Crystallographic Data

Precise lattice parameters and atomic positions for the pure Ndz=Niz polytypes are crucial for
computational modeling and understanding its physical properties. The following tables
summarize the representative crystallographic data for the 2H and 3R phases. Note: The exact
values can vary slightly depending on the synthesis conditions and stoichiometry.

Table 1: Crystallographic Data for 2H-NdzNi7

Parameter Value
Crystal System Hexagonal
Space Group P63/mmc
a (A) ~5.0

c (A) ~24.4
Formula Units/Unit Cell (2) 4

Table 2: Atomic Coordinates for 2H-NdzNi- (Representative)
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Atom Wyckoff Site X y z
Nd(1) 4f 1/3 2/3 ~0.03
Nd(2) 4e 0 0 ~0.14
Ni(1) 69 1/2 0 0
Ni(2) 6h ~0.83 ~0.66 1/4
Ni(3) 4f 1/3 2/3 ~0.09
Ni(4) 12k ~0.17 ~0.34 ~0.09

Table 3: Crystallographic Data for 3R-NdzNi7

Parameter

Value

Crystal System

Rhombohedral (Hexagonal setting)

Space Group R-3m
a (A) ~5.0
c (A) ~36.6
Formula Units/Unit Cell (2) 6

Table 4: Atomic Coordinates for 3R-NdzNi- (Representative, Hexagonal Setting)

Atom Wyckoff Site X y z

Nd(1) 6¢c 0 0 ~0.02

Nd(2) 6c 0 0 ~0.15

Ni(1) 9e 1/2 0 0

Ni(2) 18h ~0.5 ~0.5 ~0.08

Ni(3) 3b 0 0 1/2
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Experimental Protocols

The determination of the crystallographic data presented above typically involves the following
experimental procedures:

Synthesis

e Arc Melting: High-purity neodymium and nickel are weighed in the stoichiometric ratio of 2:7.
The elements are melted together in an argon arc furnace on a water-cooled copper hearth.
To ensure homogeneity, the resulting ingot is typically flipped and remelted several times.

 Induction Melting: Alternatively, the constituent elements can be melted in a cold crucible or a
suitable inert crucible using an induction furnace under an inert atmosphere.

e Annealing: The as-cast alloy is then sealed in a quartz tube under vacuum or an inert
atmosphere and annealed at a high temperature (e.g., 900-1000 °C) for an extended period
(e.g., one to two weeks) to promote phase homogeneity and crystal growth. The sample is
then slowly cooled or quenched, depending on the desired phase.

Crystal Structure Determination

o X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the phases
present and to determine the crystal structure and lattice parameters.

o Data Collection: A finely ground powder of the annealed alloy is placed in a sample holder,
and the XRD pattern is recorded using a diffractometer, typically with Cu Ka radiation. .

o Phase Analysis: The experimental diffraction pattern is compared with standard diffraction
patterns from crystallographic databases (e.g., ICDD) to identify the NdzNiz phase and any
secondary phases.

o Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed.
This involves fitting the entire experimental diffraction profile with a calculated profile
based on a structural model (space group, lattice parameters, atomic positions, and site
occupancies). The refinement process minimizes the difference between the observed and
calculated patterns, yielding accurate crystallographic parameters.
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» Single Crystal X-ray Diffraction: For a more precise determination of the crystal structure,
especially the atomic coordinates, single crystal XRD is the preferred method.

o Crystal Selection: A small, high-quality single crystal is isolated from the annealed ingot.

o Data Collection: The crystal is mounted on a goniometer, and diffraction data are collected
from all orientations.

o Structure Solution and Refinement: The collected data are used to solve the crystal
structure ab initio or by using a known model. The structural parameters are then refined
to high precision.
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Caption: Relationship between building blocks and NdzNi- polytypes.

Experimental Workflow for Crystallographic Analysis
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Caption: Workflow for NdzNiz crystallographic analysis.
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system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b15486392#crystallographic-data-for-the-nd2ni7-system
https://www.benchchem.com/product/b15486392#crystallographic-data-for-the-nd2ni7-system
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15486392?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

